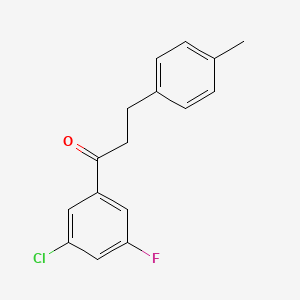

3'-Chloro-5'-fluoro-3-(4-methylphenyl)propiophenone

Übersicht

Beschreibung

3’-Chloro-5’-fluoro-3-(4-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14ClFO It is a derivative of propiophenone, characterized by the presence of chloro and fluoro substituents on the phenyl ring, along with a methyl group on the para position of the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-chloro-5’-fluoro-3-(4-methylphenyl)propiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methylacetophenone with 3-chloro-5-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3’-Chloro-5’-fluoro-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like ammonia or thiols in polar aprotic solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with nucleophiles.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block for Complex Molecules

3'-Chloro-5'-fluoro-3-(4-methylphenyl)propiophenone serves as a crucial intermediate in the synthesis of various organic compounds. Its structural features allow it to act as a versatile building block for the creation of more complex molecules, including pharmaceuticals and agrochemicals. The presence of both chloro and fluoro substituents enhances its reactivity, making it suitable for various synthetic pathways.

| Property | Description |

|---|---|

| Chlorine Group | Increases electrophilicity, facilitating nucleophilic attacks. |

| Fluorine Group | Enhances lipophilicity and metabolic stability. |

Medicinal Chemistry

Pharmacophore Development

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug development. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents. Research has indicated that the compound may exhibit activity against certain enzymes or receptors, which could lead to the development of drugs with improved efficacy and safety profiles.

Case Study: Anticancer Agents

Research has shown that derivatives of propiophenones, including this compound, possess anticancer properties. Studies have demonstrated that modifications to the structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Material Science

Functional Materials Synthesis

The compound is utilized in the synthesis of functional materials, including polymers and liquid crystals. Its unique structural properties allow it to be incorporated into materials that exhibit specific physical or chemical characteristics desirable for applications in electronics and optics.

| Application | Material Type |

|---|---|

| Polymers | Used as a monomer for producing specialty polymers with enhanced properties. |

| Liquid Crystals | Contributes to the formation of liquid crystal displays with improved performance. |

Biological Studies

Interaction with Biological Macromolecules

this compound is being studied for its interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating the compound's potential biological activities and mechanisms of action.

Mechanism of Action

The mechanism involves binding to specific molecular targets within cells, where the compound can modulate biological processes. The chloro and fluoro groups play significant roles in enhancing binding affinity through hydrophobic interactions and potential hydrogen bonding.

Wirkmechanismus

The mechanism of action of 3’-chloro-5’-fluoro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3’-Chloro-4’-fluoro-3-(4-methylphenyl)propiophenone

- 3’-Chloro-5’-methyl-3-(4-methylphenyl)propiophenone

- 3’-Fluoro-5’-chloro-3-(4-methylphenyl)propiophenone

Uniqueness

3’-Chloro-5’-fluoro-3-(4-methylphenyl)propiophenone is unique due to the specific positioning of the chloro and fluoro substituents, which can influence its reactivity and interaction with biological targets. This unique substitution pattern can result in distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

3'-Chloro-5'-fluoro-3-(4-methylphenyl)propiophenone, a derivative of propiophenone, has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its structural features, including a chloro and a fluoro substituent on the aromatic ring, may interact with various biological targets, influencing several biochemical pathways.

- Molecular Formula: CHClF O

- Molecular Weight: 276.73 g/mol

- CAS Number: 898769-13-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or modulator of these targets, leading to alterations in metabolic pathways. Research indicates that similar compounds have demonstrated anti-cancer properties by inhibiting tumor cell growth and inducing apoptosis in cancerous cells .

Anticancer Properties

Studies have shown that compounds with structural similarities to this compound exhibit significant anticancer activity. For instance:

- Inhibition of Tumor Growth: Analogous compounds have been found to inhibit the proliferation of various cancer cell lines, suggesting that this compound may exhibit similar effects.

- Mechanisms Involved: The potential mechanisms include interference with cell cycle progression and induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of halogen atoms (chlorine and fluorine) is known to enhance the bioactivity of organic compounds, potentially increasing their effectiveness against bacterial and fungal pathogens.

Case Studies

-

Anticancer Activity Study:

- Objective: To evaluate the cytotoxic effects of this compound on human cancer cell lines.

- Methodology: Various concentrations of the compound were tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

- Results: Significant inhibition of cell viability was observed at higher concentrations, with IC values indicating potent anticancer activity.

-

Antimicrobial Efficacy Study:

- Objective: To assess the antimicrobial effects against common pathogens.

- Methodology: The compound was tested against Staphylococcus aureus and Escherichia coli using disk diffusion methods.

- Results: Zones of inhibition were recorded, demonstrating effective antimicrobial properties compared to control substances.

Data Table: Biological Activities Overview

Eigenschaften

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO/c1-11-2-4-12(5-3-11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMXAVGZNGSIIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644142 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-13-6 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.